Cas no 1421584-94-2 (N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide)

N-(6-メトキシピリミジン-4-イル)ナフタレン-2-スルホンアミドは、有機合成化学および医薬品開発において重要な中間体として利用される化合物です。その特徴的な構造は、ピリミジン環とナフタレン骨格の組み合わせにより、高い分子多様性と特異的な生物学的活性を示します。6位のメトキシ基は電子効果を調整し、求核性反応や金属触媒反応における反応性を最適化します。スルホンアミド部位は、タンパク質との水素結合形成能に寄与し、酵素阻害剤としての応用が期待されます。本化合物は、結晶性が良好で取り扱いやすく、標準的な有機溶媒に可溶であるため、実験室規模から工業的生産まで幅広く適用可能です。特にキナーゼ阻害剤や抗菌剤の開発研究において有用な分子骨格を提供します。

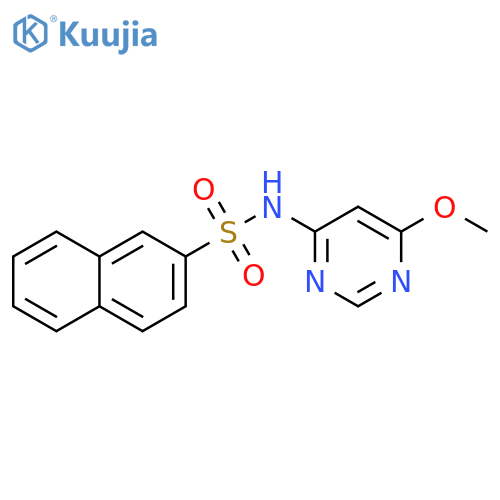

1421584-94-2 structure

商品名:N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide

CAS番号:1421584-94-2

MF:C15H13N3O3S

メガワット:315.347021818161

CID:5402712

N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(6-Methoxy-4-pyrimidinyl)-2-naphthalenesulfonamide

- N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide

-

- インチ: 1S/C15H13N3O3S/c1-21-15-9-14(16-10-17-15)18-22(19,20)13-7-6-11-4-2-3-5-12(11)8-13/h2-10H,1H3,(H,16,17,18)

- InChIKey: IYSPWEVJEWLKOH-UHFFFAOYSA-N

- ほほえんだ: C1=C2C(C=CC=C2)=CC=C1S(NC1C=C(OC)N=CN=1)(=O)=O

じっけんとくせい

- 密度みつど: 1.413±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 537.1±60.0 °C(Predicted)

- 酸性度係数(pKa): 6.02±0.50(Predicted)

N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6262-1536-2μmol |

N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide |

1421584-94-2 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6262-1536-1mg |

N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide |

1421584-94-2 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6262-1536-2mg |

N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide |

1421584-94-2 | 2mg |

$59.0 | 2023-09-09 |

N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide 関連文献

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

1421584-94-2 (N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide) 関連製品

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2279938-29-1(Alkyne-SS-COOH)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量